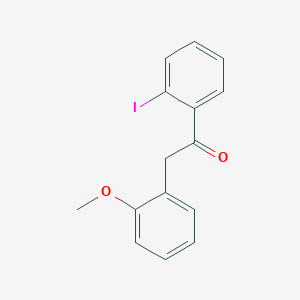

2'-Iodo-2-(2-methoxyphenyl)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodophenyl)-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO2/c1-18-15-9-5-2-6-11(15)10-14(17)12-7-3-4-8-13(12)16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXFXKDORUNIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642353 | |

| Record name | 1-(2-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-89-9 | |

| Record name | Ethanone, 1-(2-iodophenyl)-2-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2'-Iodo-2-(2-methoxyphenyl)acetophenone (CAS 898784-89-9)

A comprehensive review of the available scientific and technical data for the chemical intermediate 2'-Iodo-2-(2-methoxyphenyl)acetophenone.

This technical guide serves as a consolidated resource for researchers, scientists, and drug development professionals interested in the chemical compound this compound, identified by the CAS number 898784-89-9. Despite a thorough investigation of scientific literature, patent databases, and chemical supplier information, it is important to note that this compound is not extensively characterized in publicly accessible resources. It is likely a novel chemical intermediate with limited published data. This guide presents the available information and outlines general methodologies for related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been compiled from various chemical supplier databases. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 898784-89-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₅H₁₃IO₂ | Chemical Supplier Catalogs |

| Molecular Weight | 352.17 g/mol | Chemical Supplier Catalogs |

| Predicted Boiling Point | 415.7 ± 30.0 °C | Chemical Supplier Catalogs |

| Predicted Density | 1.546 ± 0.06 g/cm³ | Chemical Supplier Catalogs |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, based on the structure of the molecule, a plausible synthetic route would involve the Friedel-Crafts acylation or related methodologies.

General Workflow for the Synthesis of Substituted Acetophenones:

The synthesis of analogous acetophenone derivatives often follows a well-established chemical workflow. Below is a generalized workflow that could be adapted for the synthesis of the target molecule.

Caption: Generalized workflow for acetophenone synthesis.

Hypothetical Experimental Protocol:

A plausible laboratory-scale synthesis could be performed as follows:

-

Reaction Setup: To a solution of 2-iodoanisole in a suitable anhydrous solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added at a controlled temperature (e.g., 0 °C).

-

Acylation: 2-(2-Methoxyphenyl)acetyl chloride is added dropwise to the stirred mixture. The reaction is monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of ice-cold water or a dilute acid solution.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or the mechanism of action of this compound. Research into the pharmacological effects of this specific compound has not been reported in the scientific literature. As such, no signaling pathways involving this molecule can be described.

Conclusion

This compound (CAS 898784-89-9) is a chemical compound for which there is a significant lack of detailed public information. While its basic chemical properties are available from commercial suppliers, no in-depth studies on its synthesis, experimental protocols, biological activities, or mechanisms of action have been published. The information provided in this guide is based on the limited available data and general chemical principles for related compounds. Further experimental investigation is required to fully characterize this molecule and to determine its potential applications in research and drug development. Researchers interested in this compound would need to perform de novo synthesis and characterization.

Physical and chemical properties of 2'-Iodo-2-(2-methoxyphenyl)acetophenone

An in-depth technical guide to 2'-Iodo-2-(2-methoxyphenyl)acetophenone is presented for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for the title compound, this guide summarizes the existing information and incorporates data from structurally related compounds to provide a comprehensive overview.

Chemical and Physical Properties

The physical and chemical properties of this compound are primarily based on predicted data. For comparative purposes, the experimental properties of its precursors, 2'-Iodoacetophenone and 2'-Methoxyacetophenone, are also provided.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 898784-89-9 | [1] |

| Molecular Formula | C₁₅H₁₃IO₂ | [1] |

| Molecular Weight | 352.17 g/mol | [1] |

| Boiling Point (Predicted) | 415.7 ± 30.0 °C | [1] |

| Density (Predicted) | 1.546 ± 0.06 g/cm³ | [1] |

Table 2: Properties of 2'-Iodoacetophenone

| Property | Value | Source |

| CAS Number | 2142-70-3 | [2][3] |

| Molecular Formula | C₈H₇IO | [2][3] |

| Molecular Weight | 246.04 g/mol | [2] |

Table 3: Properties of 2'-Methoxyacetophenone

| Property | Value | Source |

| CAS Number | 579-74-8 | [4][5] |

| Molecular Formula | C₉H₁₀O₂ | [4][5] |

| Molecular Weight | 150.18 g/mol | [5] |

| Appearance | Brown or Orange to Yellow Liquid | [5] |

| Boiling Point | 245-248 °C @ 760 mmHg | [4] |

| 131 °C @ 18 mmHg | ||

| Density | 1.090 g/mL @ 25 °C | [5] |

| Solubility in water | Immiscible | [5] |

Experimental Protocols

Synthesis of 2'-Methoxyacetophenone

This procedure outlines the methylation of 1-(2-hydroxyphenyl)ethanone.[6]

Materials:

-

1-(2-hydroxyphenyl)ethanone

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Dimethyl sulfate

-

Tetrahydrofuran (THF)

-

2 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1-(2-hydroxyphenyl)ethanone (300 mmol) and LiOH·H₂O (590 mmol) in 400 mL of THF is stirred at room temperature for 1 hour.[6]

-

Dimethyl sulfate (293 mmol) is added to the reaction mixture.[6]

-

The reaction is monitored by thin-layer chromatography and allowed to proceed for 60 hours.[6]

-

Upon completion, the solvent is removed under reduced pressure.[6]

-

The resulting residue is dissolved in a 2 M NaOH solution and extracted with diethyl ether.[6]

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to yield the final product.[6]

Visualizations

As there is no documented signaling pathway for this compound, the following diagrams illustrate its structural relationship to its precursors and a general synthetic workflow.

Caption: Structural relationship of the target molecule.

Caption: General experimental workflow for synthesis.

Biological Activity

Direct evidence of the biological activity of this compound is not available in the current literature. However, the broader class of acetophenone derivatives has been shown to exhibit a wide range of pharmacological effects, including cytotoxic, antimicrobial, antimalarial, antioxidant, and antityrosinase activities.[7][8] Furthermore, certain substituted acetophenones have demonstrated anti-inflammatory properties and nematicidal activity.[9][10] These findings suggest that this compound may be a valuable candidate for biological screening.

References

- 1. This compound CAS#: 898784-89-9 [m.chemicalbook.com]

- 2. 2'-Iodoacetophenone | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-Iodoacetophenone, 98+% | Fisher Scientific [fishersci.ca]

- 4. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2'-Methoxyacetophenone, 99% | Fisher Scientific [fishersci.ca]

- 6. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Overview of 2'-Iodoacetophenone and 2'-Methoxyacetophenone: Surrogates for 2'-Iodo-2-(2-methoxyphenyl)acetophenone

Introduction

2'-Iodo-2-(2-methoxyphenyl)acetophenone is a complex ketone with potential applications in organic synthesis and medicinal chemistry. Due to the absence of comprehensive spectroscopic data for this specific molecule, this document focuses on the characterization of its two primary structural motifs: the 2'-iodoacetophenone core and the 2-methoxyphenylacetyl moiety, represented by 2'-methoxyacetophenone. Understanding the spectroscopic properties of these fragments is crucial for identifying the target molecule in a reaction mixture and for its structural elucidation.

Spectroscopic Data

The following sections summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2'-Iodoacetophenone and 2'-Methoxyacetophenone.

2'-Iodoacetophenone

Table 1: NMR Spectroscopic Data for 2'-Iodoacetophenone

| Technique | Solvent | Chemical Shift (δ) / ppm |

| ¹³C NMR | N/A | Data not explicitly found in the search results, but spectra are available for viewing.[1][2] |

Table 2: IR and MS Spectroscopic Data for 2'-Iodoacetophenone

| Technique | Method | Key Signals |

| IR | ATR-Neat | Data available for viewing in spectral databases.[1] |

| MS | GC-MS | m/z values of 231 and 246 observed.[1] |

2'-Methoxyacetophenone

Table 3: NMR Spectroscopic Data for 2'-Methoxyacetophenone

| Technique | Solvent | Chemical Shift (δ) / ppm |

| ¹H NMR | CDCl₃ | 7.71-7.69 (dd, J = 7.7, 1.8 Hz, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H), 2.58 (s, 3H)[3] |

| ¹³C NMR | CDCl₃ | 199.8, 158.9, 133.7, 130.3, 128.2, 120.5, 111.6, 55.5, 31.8[3] |

Table 4: IR and MS Spectroscopic Data for 2'-Methoxyacetophenone

| Technique | Method | Key Signals (cm⁻¹ or m/z) |

| IR | KBr | 3074, 3003, 2944, 2840, 1674, 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758, 595, 534[3] |

| MS | GC-MS | Prominent peaks at m/z 135.0 (base peak) and 150.0 (molecular ion).[4] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of acetophenone derivatives and the acquisition of spectroscopic data, based on available information for related compounds.

Synthesis of 2'-Iodoacetophenone

A common method for the synthesis of 2'-iodoacetophenone is through the diazotization of 2-aminoacetophenone followed by a Sandmeyer-type reaction with potassium iodide.[5]

Procedure:

-

Dissolve 2-aminoacetophenone in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of 2'-Methoxyacetophenone

2'-Methoxyacetophenone can be synthesized via the methylation of 2'-hydroxyacetophenone.[3]

Procedure:

-

To a solution of 2'-hydroxyacetophenone in a suitable solvent such as acetone or THF, add a base like potassium carbonate or sodium hydride to form the phenoxide.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Liquid samples can be analyzed as a thin film between NaCl or KBr plates, while solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry:

-

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for separation and electron ionization (EI) for fragmentation.

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel organic compound.

References

- 1. 2'-Iodoacetophenone | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2'-Iodoacetophenone | 2142-70-3 [chemicalbook.com]

Mass spectrometry fragmentation pattern of 2'-Iodo-2-(2-methoxyphenyl)acetophenone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2'-Iodo-2-(2-methoxyphenyl)acetophenone

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound. The content is structured to be a valuable resource for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular characterization.

Introduction

This compound is a complex organic molecule with multiple functional groups that influence its fragmentation behavior under mass spectrometric conditions. Understanding its fragmentation pattern is crucial for its identification and structural elucidation in various experimental settings. This guide will explore the primary fragmentation pathways based on established principles of mass spectrometry and the known behavior of related chemical structures.

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is expected to be driven by the presence of the carbonyl group, the iodo substituent, the methoxy group, and the aromatic rings. The molecular ion (M+) will be energetically unstable and prone to breaking into smaller, more stable fragments.[1]

The primary fragmentation mechanisms anticipated for this molecule include:

-

Alpha-Cleavage: This is a characteristic fragmentation of ketones where the bond adjacent to the carbonyl group is cleaved.[2][3][4] For this compound, two primary alpha-cleavage pathways are possible:

-

Cleavage of the bond between the carbonyl carbon and the iodophenyl ring.

-

Cleavage of the bond between the carbonyl carbon and the methoxyphenylmethyl group.

-

-

Cleavage involving the Iodo Group: The carbon-iodine bond is relatively weak and can undergo cleavage, leading to the loss of an iodine radical or an iodophenyl fragment.

-

Fragmentation of the Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃) or a formaldehyde molecule (CH₂O).

-

Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur if the necessary structural requirements are met, though they are less likely to be the primary pathway in this rigid structure.[4]

Based on these principles, the following major fragments are predicted:

dot

Caption: Predicted major fragmentation pathways of this compound.

Quantitative Data Summary

| Predicted Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |

| [C₁₅H₁₃IO₂]⁺ | Molecular Ion | 352 | Ionization of the parent molecule |

| [C₈H₆IO]⁺ | 2-Iodobenzoyl cation | 245 | Alpha-cleavage |

| [C₇H₄I]⁺ | Iodophenyl cation | 217 | Loss of CO from the 2-iodobenzoyl cation |

| [C₁₅H₁₃O₂]⁺ | 225 | Loss of an iodine radical | |

| [C₇H₅O]⁺ | Benzoyl cation | 105 | Alpha-cleavage with charge retention on the non-iodinated fragment |

| [C₇H₇O]⁺ | Methoxyphenylmethyl cation | 121 | Alpha-cleavage |

| [C₆H₅O]⁺ | Phenoxy cation | 93 | Fragmentation of the methoxyphenyl group |

| [C₆H₅]⁺ | Phenyl cation | 77 | Loss of CO from the benzoyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized experimental protocol for obtaining a mass spectrum of a solid organic compound like this compound using a standard EI-MS instrument.

1. Sample Preparation:

- Ensure the sample is pure to avoid interference from impurities.

- Dissolve a small amount of the compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol, dichloromethane, or acetone).

2. Instrument Setup:

- Ion Source: Electron Ionization (EI)

- Electron Energy: Typically 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.

- Ion Source Temperature: Set to a temperature sufficient to vaporize the sample without causing thermal decomposition (e.g., 150-250 °C).

- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

- Detector: Electron multiplier or similar detector.

- Vacuum: The system should be under high vacuum (e.g., 10⁻⁶ to 10⁻⁷ torr) to ensure a long mean free path for the ions.

3. Sample Introduction:

- Direct Insertion Probe (DIP): The dissolved sample is deposited on the tip of a probe. The solvent is allowed to evaporate. The probe is then inserted into the ion source, and the temperature is gradually increased to volatilize the sample.

- Gas Chromatography (GC) Inlet: If the compound is sufficiently volatile and thermally stable, it can be introduced through a GC system coupled to the mass spectrometer (GC-MS). This provides separation from any impurities.

4. Data Acquisition:

- Acquire a mass spectrum over a suitable m/z range (e.g., m/z 40-500) to ensure detection of the molecular ion and all significant fragments.

- Collect multiple scans to improve the signal-to-noise ratio.

5. Data Analysis:

- Identify the molecular ion peak (M+).

- Analyze the fragmentation pattern by identifying the major fragment ions.

- Propose fragmentation pathways consistent with the observed peaks and the structure of the molecule.

- Compare the obtained spectrum with spectral libraries (if available) for confirmation.

dot

Caption: A generalized experimental workflow for EI-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by alpha-cleavage reactions characteristic of ketones, leading to the formation of key fragment ions. Cleavage involving the iodo and methoxy groups also contributes to the overall fragmentation pattern. The detailed analysis and experimental protocol provided in this guide serve as a foundational resource for the structural characterization of this and similar molecules by mass spectrometry.

References

Solubility Profile of 2'-Iodo-2-(2-methoxyphenyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2'-Iodo-2-(2-methoxyphenyl)acetophenone in common organic solvents. Due to the limited availability of public quantitative data, this document focuses on providing a robust experimental framework for determining solubility, alongside a qualitative discussion based on the structural features of the molecule.

Introduction

This compound is a complex organic molecule with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A thorough understanding of its solubility is critical for its use in drug development, process chemistry, and various research applications, as it directly impacts reaction kinetics, purification strategies, and formulation development. Acetophenone derivatives, in general, serve as important precursors in the synthesis of a variety of bioactive compounds, including anti-inflammatory and analgesic drugs.

Predicted Solubility Profile

The principle of "like dissolves like" suggests that the compound will be more soluble in solvents with similar polarity. Therefore, it is anticipated to be soluble in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane, and potentially less soluble in highly polar protic solvents like methanol and ethanol, as well as in non-polar solvents like hexane.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Researchers are encouraged to determine this data experimentally using the protocols outlined in the subsequent sections. The following table is provided as a template for recording experimentally determined solubility values.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Acetone | C₃H₆O | 5.1 | 25 | Not Available | Not Available |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Not Available | Not Available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Not Available | Not Available |

| Methanol | CH₄O | 5.1 | 25 | Not Available | Not Available |

| Ethanol | C₂H₆O | 4.3 | 25 | Not Available | Not Available |

| Tetrahydrofuran | C₄H₈O | 4.0 | 25 | Not Available | Not Available |

| Toluene | C₇H₈ | 2.4 | 25 | Not Available | Not Available |

| Hexane | C₆H₁₄ | 0.1 | 25 | Not Available | Not Available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound in an organic solvent. This protocol is designed to yield reliable and reproducible quantitative data.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

4.2. Experimental Workflow

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute a known volume of the filtered solution with the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute. A pre-established calibration curve for this compound in the respective solvent is required.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in the desired units, such as g/L or mol/L.

-

Logical Relationships in Solubility Prediction

While experimental determination is the gold standard, computational models can provide useful estimations of solubility. These models often rely on the physicochemical properties of both the solute and the solvent.

Caption: Logical relationship for computational solubility prediction.

Conclusion

The solubility of this compound is a fundamental property that influences its application in research and development. This guide provides a framework for the systematic determination of its solubility in various organic solvents. The generation of accurate solubility data will be invaluable for scientists and professionals working with this compound, enabling more efficient process development, formulation design, and synthetic route optimization.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2'-Iodo-2-(2-methoxyphenyl)acetophenone

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific experimental data on the thermal stability and decomposition of 2'-Iodo-2-(2-methoxyphenyl)acetophenone. This guide, therefore, provides a framework for assessing these properties, detailing standard experimental protocols and presenting hypothetical data and decomposition pathways based on the analysis of structurally related compounds. This document is intended to guide researchers, scientists, and drug development professionals in designing and interpreting thermal analysis studies for this and similar molecules.

Introduction to Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, storage conditions, and manufacturing processes. A thorough understanding of a compound's response to heat is essential to ensure its safety, efficacy, and quality. Thermal decomposition can lead to the formation of impurities, loss of potency, and altered physicochemical properties. For a novel compound such as this compound, characterizing its thermal behavior is a fundamental step in its development pathway.

Core Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] These methods provide complementary information on mass changes and energetic transitions as a function of temperature.

2.1. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in the mass of a sample as it is heated at a controlled rate.[1][3] This technique is invaluable for determining the onset of decomposition, quantifying mass loss, and identifying the presence of volatile components such as solvents or water.[3][4]

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a linear heating rate, commonly 10 °C/min.

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve is a plot of mass percent versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

2.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[2][5] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.[5][6]

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. A pinhole lid may be used if the evolution of volatiles is expected.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference from ambient temperature to a temperature beyond any expected transitions (e.g., 300 °C) at a controlled heating rate, typically 10 °C/min.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) appear as peaks. The onset temperature, peak temperature, and integrated peak area (enthalpy) are determined.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from TGA and DSC analyses of a compound like this compound. These are for illustrative purposes only.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value | Unit | Description |

| Onset of Decomposition (Tonset) | ~ 220 | °C | The temperature at which significant mass loss begins. |

| Temperature of Max. Mass Loss (Tpeak) | ~ 250 | °C | The temperature at which the rate of decomposition is highest. |

| Mass Loss at 300 °C | ~ 45 | % | The percentage of mass lost up to 300 °C. |

| Residual Mass at 500 °C | < 5 | % | The remaining mass at the end of the experiment. |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Description |

| Melting | ~ 110 | ~ 115 | ~ 85 (Endothermic) | Sharp peak indicating a crystalline melt. |

| Decomposition | ~ 225 | ~ 260 | ~ -150 (Exothermic) | Broad peak corresponding to the decomposition process. |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. Applications of Thermogravimetric Analysis | Innovatech Labs [innovatechlabs.com]

- 4. fiveable.me [fiveable.me]

- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Electrophilic and nucleophilic sites in 2'-Iodo-2-(2-methoxyphenyl)acetophenone

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites in 2'-Iodo-2-(2-methoxyphenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites within the molecule this compound. Understanding the electronic landscape of this molecule is crucial for predicting its reactivity, designing synthetic routes for its derivatives, and elucidating its potential interactions with biological targets. This document outlines the key reactive centers, supported by an analysis of electronic effects, and includes a proposed synthetic protocol and relevant spectral data for analogous compounds.

Introduction

This compound is a complex organic molecule featuring multiple functional groups that dictate its chemical behavior. As an α-halo ketone derivative with two distinct substituted aromatic rings, it possesses a rich and varied reactivity profile. The interplay between the electron-withdrawing nature of the carbonyl and iodo groups and the electron-donating character of the methoxy group creates a nuanced distribution of electron density, defining specific sites for electrophilic and nucleophilic attack. This guide serves to elucidate these reactive centers, providing a foundational understanding for researchers in organic synthesis and medicinal chemistry.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the electronic properties of its constituent functional groups: the ketone, the α-iodo substituent, the iodinated phenyl ring, and the methoxy-substituted phenyl ring.

Electrophilic Sites (Electron-Deficient Centers)

Electrophilic sites are prone to attack by nucleophiles. In the target molecule, these are primarily carbons that are rendered electron-deficient by adjacent electronegative atoms.

-

Carbonyl Carbon (C=O): The carbon atom of the carbonyl group is a primary electrophilic center. The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, inducing a partial positive charge (δ+) on the carbon. This makes it susceptible to attack by a wide range of nucleophiles.

-

Alpha-Carbon (Cα-I): The carbon atom situated between the carbonyl group and the iodine atom (the α-carbon) is a highly significant electrophilic site. Its electrophilicity is enhanced by two factors:

-

Inductive Effect of the Carbonyl Group: The adjacent carbonyl group withdraws electron density, further polarizing the Cα-I bond.

-

Inductive Effect of Iodine: As a halogen, iodine is more electronegative than carbon and withdraws electron density through the sigma bond. This dual electron withdrawal makes the α-carbon a soft electrophile, readily undergoing SN2-type reactions with soft nucleophiles.

-

-

Aromatic Carbons: While the π-systems of the aromatic rings are generally electron-rich, specific carbon atoms can act as electrophiles under certain conditions. The carbon atom bonded to the iodine (ipso-carbon) can be an electrophilic site in transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Sites (Electron-Rich Centers)

Nucleophilic sites are electron-rich and are attracted to positively charged or electron-deficient species.

-

Carbonyl Oxygen: The oxygen atom of the carbonyl group possesses lone pairs of electrons, making it a nucleophilic and basic site. It can be readily protonated in acidic media or coordinate to Lewis acids.

-

Methoxy Oxygen: The oxygen atom of the methoxy group (–OCH3) also has lone pairs of electrons, rendering it nucleophilic.

-

Aromatic π-Systems: Both phenyl rings are electron-rich due to their π-electron clouds and can act as nucleophiles in electrophilic aromatic substitution reactions.

-

2-Methoxyphenyl Ring: The methoxy group is a strong activating group, donating electron density to the ring via a resonance (+M) effect, which outweighs its inductive electron-withdrawing (-I) effect.[1][2] This significantly increases the nucleophilicity of this ring, directing electrophilic attack to the ortho and para positions relative to the methoxy group.

-

2'-Iodophenyl Ring: The iodine atom has a dual electronic effect. It is an electron-withdrawing group through induction (-I), which deactivates the ring towards electrophilic substitution. However, its lone pairs can be donated through resonance (+M), directing incoming electrophiles to the ortho and para positions.

-

Visualization of Reactive Sites

The following diagram illustrates the principal electrophilic and nucleophilic centers in this compound.

Caption: Predicted electrophilic and nucleophilic sites.

Summary of Reactivity

The following table summarizes the key reactive sites and the types of reactions they are expected to undergo.

| Site | Type | Expected Reactions |

| Carbonyl Carbon | Electrophilic | Nucleophilic addition, condensation reactions |

| α-Carbon (to Iodine) | Electrophilic | SN2 substitution by nucleophiles |

| Carbonyl Oxygen | Nucleophilic | Protonation, Lewis acid coordination |

| Methoxy Oxygen | Nucleophilic | Protonation, Lewis acid coordination |

| 2-Methoxyphenyl Ring | Nucleophilic | Electrophilic aromatic substitution (ortho/para directing) |

| 2'-Iodophenyl Ring | Nucleophilic | Electrophilic aromatic substitution (ortho/para directing, deactivated) |

Proposed Experimental Protocol: Synthesis

A plausible synthetic route to this compound involves the α-iodination of the precursor ketone, 2-(2-methoxyphenyl)acetophenone. Several methods exist for the α-iodination of aromatic ketones. A modern, efficient, and environmentally benign method utilizes copper(II) oxide as a catalyst.[1][3]

Reaction Scheme:

2-(2-methoxyphenyl)acetophenone + I2 --(CuO, Methanol, Reflux)--> this compound

Detailed Protocol (Adapted from Yin et al., 2007): [1]

-

Reactant Preparation: To a round-bottom flask, add 2-(2-methoxyphenyl)acetophenone (1.0 mmol), iodine (I2, 1.2 mmol), and copper(II) oxide (CuO, 0.2 mmol).

-

Solvent Addition: Add methanol (10 mL) to the flask.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the solid CuO catalyst.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to quench any remaining iodine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

-

Purification: Concentrate the organic solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the pure this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the proposed synthesis and purification of the target compound.

Caption: Synthetic workflow for the target compound.

Representative Spectral Data

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| 2'-Iodoacetophenone | 7.8-7.1 (m, 4H, Ar-H), 2.6 (s, 3H, -COCH3) | ~200 (C=O), 140-128 (Ar-C), ~95 (C-I), ~30 (-CH3) | ~1680 (C=O stretch) |

| 2-Methoxyacetophenone | 7.7-6.9 (m, 4H, Ar-H), 3.9 (s, 3H, -OCH3), 2.6 (s, 3H, -COCH3) | ~200 (C=O), 158 (C-O), 134-111 (Ar-C), 55 (-OCH3), 32 (-CH3) | ~1675 (C=O stretch) |

Note: The spectral data for 2'-Iodoacetophenone and 2-Methoxyacetophenone are compiled from public spectral databases and are representative.

Conclusion

This compound is a molecule with distinct and predictable sites of electrophilic and nucleophilic reactivity. The primary electrophilic centers are the carbonyl carbon and the α-carbon bearing the iodine atom, making them targets for nucleophilic attack and substitution. The nucleophilic sites include the carbonyl and methoxy oxygens, as well as the two aromatic rings, which are susceptible to electrophilic attack. This detailed understanding of its electronic properties is fundamental for its application in synthetic chemistry and drug design, enabling the strategic development of novel compounds with desired chemical and biological properties. The provided synthetic protocol offers a modern and efficient route to access this and related α-iodo ketones.

References

α-Iodo-α-arylacetophenones: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Iodo-α-arylacetophenones constitute a unique class of organic compounds characterized by an acetophenone core bearing an iodine atom and an aryl group at the α-position. The presence of the labile carbon-iodine bond and the versatile ketone functionality makes these compounds highly reactive intermediates in organic synthesis and confers upon them a range of interesting biological activities. Their utility as precursors for the synthesis of complex heterocyclic scaffolds, coupled with their potential as enzyme inhibitors and antimicrobial agents, has garnered significant attention in the fields of medicinal chemistry and drug development.

This technical guide provides an in-depth review of the synthesis, reactivity, and biological evaluation of α-iodo-α-arylacetophenones. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key chemical and biological processes to serve as a valuable resource for researchers in the field.

Synthesis of α-Iodo-α-arylacetophenones

The primary route for the synthesis of α-iodo-α-arylacetophenones involves the direct α-iodination of the corresponding α-arylacetophenones. While various methods for the α-iodination of ketones have been reported, a particularly efficient and clean method utilizes molecular iodine in the presence of copper(II) oxide. This method offers high yields under neutral reaction conditions, avoiding the use of harsh acids or bases.

Experimental Protocol: Direct α-Iodination of an α-Arylacetophenone

This protocol is adapted from the efficient method for the direct α-iodination of aromatic ketones.[1][2]

Materials:

-

α-Arylacetophenone (e.g., 2-phenylacetophenone) (1.0 mmol)

-

Iodine (I₂) (1.0 mmol, 254 mg)

-

Copper(II) oxide (CuO), finely powdered (1.0 mmol, 79.5 mg)

-

Anhydrous methanol (10 mL)

-

Ethyl acetate

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α-arylacetophenone (1.0 mmol), finely powdered copper(II) oxide (1.0 mmol), and anhydrous methanol (10 mL).

-

Stir the suspension for 5 minutes at room temperature.

-

Add molecular iodine (1.0 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 65 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the copper salts.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with 10% aqueous sodium thiosulfate solution (2 x 10 mL) to remove any unreacted iodine, followed by brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude α-iodo-α-arylacetophenone.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow

Caption: A generalized workflow for the synthesis of α-iodo-α-arylacetophenones.

Data Presentation

Table 1: Synthesis of α-Iodoacetophenone Derivatives via Direct Iodination

The following table summarizes the yields for the direct α-iodination of various substituted acetophenones using the copper(II) oxide and iodine method. While not all substrates are α-arylacetophenones, this data provides a strong indication of the method's efficiency and functional group tolerance.[1][2]

| Entry | Substrate (Acetophenone Derivative) | Product | Yield (%) |

| 1 | Acetophenone | 2-Iodo-1-phenylethanone | 92 |

| 2 | 4'-Methylacetophenone | 2-Iodo-1-(p-tolyl)ethanone | 95 |

| 3 | 4'-Methoxyacetophenone | 2-Iodo-1-(4-methoxyphenyl)ethanone | 99 |

| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-2-iodoethanone | 89 |

| 5 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)-2-iodoethanone | 87 |

| 6 | 4'-Nitroacetophenone | 2-Iodo-1-(4-nitrophenyl)ethanone | 75 |

| 7 | 2'-Methylacetophenone | 2-Iodo-1-(o-tolyl)ethanone | 90 |

Table 2: Representative Characterization Data for α-Iodo-α-arylacetophenones

| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 2-Iodo-1-phenylethanone | C₈H₇IO | 34-36 | 4.35 (s, 2H), 7.50-7.65 (m, 3H), 7.95-8.00 (m, 2H) | 6.5, 128.8, 128.9, 133.9, 136.2, 191.6 | 1680 (C=O) |

| 2-Iodo-1,2-diphenylethanone | C₁₄H₁₁IO | 78-80 | 6.2 (s, 1H), 7.2-7.5 (m, 10H) | 55.1, 127.5, 128.5, 128.6, 128.7, 129.2, 133.5, 136.8, 140.2, 192.1 | 1685 (C=O) |

Note: Spectral data is highly dependent on the solvent and instrument used. The data presented here is for illustrative purposes.

Biological Activity

α-Haloacetophenone derivatives have been investigated for a range of biological activities, with a notable focus on their potential as enzyme inhibitors and antimicrobial agents. The electrophilic α-carbon makes these compounds susceptible to nucleophilic attack by amino acid residues in enzyme active sites, leading to covalent modification and inhibition.

Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling pathways.[3][4][5][6] Dysregulation of PTP activity is associated with numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.[3][5][6] α-Bromoacetophenone derivatives have been identified as inhibitors of PTPs such as SHP-1 and PTP1B.[2] The proposed mechanism involves the covalent modification of a cysteine residue in the enzyme's active site by the electrophilic α-carbon of the haloacetophenone. Given the similar reactivity, α-iodo-α-arylacetophenones are expected to exhibit similar inhibitory activity.

Caption: Covalent modification of a cysteine residue in the PTP active site.

Table 3: Representative Biological Activity of α-Haloacetophenone Derivatives

This table presents illustrative IC₅₀ values for the inhibition of PTPs by α-bromoacetophenone derivatives, which are expected to be comparable to their iodo-analogs. Additionally, representative antifungal activity data for acetophenone derivatives is included to highlight the potential of this class of compounds as antimicrobial agents.

| Compound Class | Target | Activity | IC₅₀ (µM) | Reference |

| α-Bromoacetophenones | PTP1B | Enzyme Inhibition | 10 - 50 | [2] |

| α-Bromoacetophenones | SHP-1 | Enzyme Inhibition | 20 - 100 | [2] |

| Acetophenone Derivatives | Candida albicans | Antifungal | 50 - 200 | [7] |

| Acetophenone Derivatives | Trichophyton rubrum | Antifungal | 1.25 - 2.5 mg/mL | [8] |

Antifungal Activity

Acetophenone derivatives have demonstrated promising antifungal activity against a range of pathogenic fungi.[7][8][9] The precise mechanism of action is not fully elucidated but is thought to involve disruption of the fungal cell membrane or inhibition of essential enzymes. The introduction of a halogen at the α-position can enhance this activity by increasing the electrophilicity of the compound and its ability to react with biological nucleophiles within the fungal cell.

Conclusion

α-Iodo-α-arylacetophenones are a versatile and reactive class of compounds with significant potential in both synthetic and medicinal chemistry. The efficient synthesis via direct iodination provides ready access to a variety of derivatives. Their inherent reactivity makes them valuable precursors for more complex molecules and also underpins their biological activity, particularly as enzyme inhibitors and antimicrobial agents. Further exploration of the structure-activity relationships and mechanisms of action of α-iodo-α-arylacetophenones is warranted to fully realize their therapeutic potential. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Iodo-2-phenylethan-1-ol | C8H9IO | CID 11010298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-iodo-1-phenylethanone | 4636-16-2 [chemicalbook.com]

Biological activity screening of novel acetophenone derivatives

An In-depth Technical Guide to the Biological Activity Screening of Novel Acetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Found in numerous plant families and fungi, these compounds feature a versatile chemical scaffold—an acetophenone core—that allows for diverse structural modifications.[1] This structural flexibility gives rise to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] As such, acetophenone derivatives serve as promising starting points for the development of new therapeutic agents.[5]

This guide provides a comprehensive overview of the biological activity screening of novel acetophenone derivatives. It summarizes key quantitative data from recent studies, presents detailed experimental protocols for essential in vitro assays, and visualizes critical workflows and pathways to support researchers in the evaluation and development of these promising compounds.

Biological Activities and Quantitative Data

The therapeutic potential of acetophenone derivatives has been explored across various disease models. The following sections present a summary of their reported biological activities, with quantitative data organized for comparative analysis.

Anticancer Activity

Acetophenone derivatives, particularly those belonging to the chalcone family, have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[4][6] Some compounds have been shown to target specific signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain (TKD), a key player in cancer cell proliferation.[6] Others induce apoptosis through mechanisms like proteasome inhibition.[7]

Table 1: Anticancer Activity of Novel Acetophenone Derivatives (IC₅₀ values in µM)

| Compound ID | H1299 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | K562 (Leukemia) | PC-3 (Prostate) | HeLa (Cervical) | Reference |

|---|---|---|---|---|---|---|---|

| NCH-2 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 | - | - | [6] |

| NCH-4 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 | - | - | [6] |

| NCH-5 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 | - | - | [6] |

| NCH-6 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 | - | - | [6] |

| NCH-8 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 | - | - | [6] |

| NCH-10 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 | - | - | [6] |

| Compound 4 | - | - | - | - | 1.39 | - | [8] |

| Compound 11 | - | - | - | - | - | 1.58 | [8] |

| 5-Fluorouracil (Standard) | - | - | - | - | >100 | 25.12 |[8] |

Note: Some data are presented as a range across the specified cell lines in the source material.

Antimicrobial Activity

The antimicrobial properties of acetophenone derivatives have been evaluated against a wide array of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9][10] The mechanism of action is often linked to the lipophilicity of the molecule, which facilitates penetration through the bacterial cell surface, and the presence of phenolic hydroxyl groups that can uncouple oxidative phosphorylation.[11]

Table 2: Antibacterial Activity of Acetophenone Derivatives

| Derivative/Compound | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-Methylacetophenone | Bacillus subtilis | MIC | Active | [9] |

| 2-Hydroxyacetophenone | Staphylococcus aureus | MIC | Active | [9] |

| 3-Bromoacetophenone | Salmonella typhi | MIC | Active | [9] |

| Crassipetalone A (2) | Staphylococcus aureus | MIC₇₅ | 2.6 - 20.6 µM | [11] |

| Crassipetalone A (2) | Enterococcus faecium | MIC₇₅ | 2.6 - 20.6 µM | [11] |

| Hydroxyacetophenone Deriv. (4) | Escherichia coli | Zone of Inhibition | 16 mm | [10] |

| Hydroxyacetophenone Deriv. (4) | Klebsiella pneumoniae | Zone of Inhibition | 18 mm | [10] |

| Hydroxyacetophenone Deriv. (5) | Escherichia coli | Zone of Inhibition | 15 mm | [10] |

| Amoxicillin (Standard) | Escherichia coli | Zone of Inhibition | 12 mm | [10] |

| Cefazoline (Standard) | Escherichia coli | Zone of Inhibition | 10 mm |[10] |

Anti-inflammatory Activity

Several acetophenone derivatives exhibit significant anti-inflammatory effects.[12] Their mechanism often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as the cyclooxygenase (COX) pathway.[13][14] Ibuprofen, a well-known NSAID, works by inhibiting COX enzymes, providing a benchmark for the activity of novel compounds.[15]

Table 3: Anti-inflammatory Activity of Acetophenone Derivatives

| Compound | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| Acroliones A-G | Nitric Oxide (NO) Production in RAW 264.7 cells | Evaluated for anti-inflammatory activity | [12] |

| Acetophenone Semicarbazone (ASC) | Carrageenan-induced paw edema in mice | Potent anti-inflammatory agent | [16] |

| Benzylideneacetophenone (JCII-11) | LPS-stimulated BV2 microglia | Hinders inflammatory mediators via JNK and ERK MAPK phosphorylation |[14] |

Antioxidant Activity

Acetophenone benzoylhydrazones and other derivatives have been identified as potent antioxidant agents.[3] Their radical-scavenging capabilities are often attributed to the presence of hydrazone and phenolic hydroxyl groups.[3] Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) tests are commonly used to quantify this activity.

Table 4: Antioxidant Activity of Acetophenone Benzoylhydrazones

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Unsubstituted (5a) | FRAP | Superior reducing ability | [3] |

| 2,4-dihydroxyacetophenone analogue (5g) | DPPH | Most potent radical scavenger |[3] |

Acetylcholinesterase (AChE) Inhibitory Activity

Certain acetophenone derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[17] These compounds are often engineered to bind to both the catalytic and peripheral sites of the enzyme, leading to potent inhibition.

Table 5: AChE Inhibitory Activity of Acetophenone Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|

| 2e | Acetylcholinesterase (AChE) | 0.13 |[17] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable screening of novel compounds. The following sections outline the methodologies for key in vitro assays.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials : 96-well plates, test compounds, DMSO, cancer cell lines, complete culture medium, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Procedure :

-

Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment : Prepare serial dilutions of the test acetophenone derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

-

Materials : 96-well plates, test compounds, DMSO, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), bacterial/fungal inoculum standardized to 0.5 McFarland.

-

Procedure :

-

Compound Preparation : Add 50 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform 2-fold serial dilutions across the plate.

-

Inoculation : Prepare a standardized inoculum of the microorganism and dilute it in broth. Add 50 µL of this diluted inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls : Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Data Analysis : The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[18]

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Materials : RAW 264.7 cells, 96-well plates, complete culture medium, LPS, test compounds, Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Procedure :

-

Cell Seeding : Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation : Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction : Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Data Acquisition : Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Analysis : Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Materials : 96-well plates, test compounds, methanol or ethanol, DPPH solution (e.g., 0.1 mM in methanol), ascorbic acid (positive control).

-

Procedure :

-

Reaction Mixture : In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition : Measure the absorbance at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Analysis : Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Visualizations: Workflows and Pathways

Diagrams created using Graphviz help to visualize complex processes and relationships in drug discovery.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajol.info [ajol.info]

- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Potent Antibacterial Prenylated Acetophenones from the Australian Endemic Plant Acronychia crassipetala [mdpi.com]

- 12. New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. app.studyraid.com [app.studyraid.com]

- 14. researchgate.net [researchgate.net]

- 15. Ibuprofen - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acetophenones with selective antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of 2'-Iodo-2-(2-methoxyphenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2'-Iodo-2-(2-methoxyphenyl)acetophenone from 2'-iodoacetophenone via a palladium-catalyzed α-arylation reaction. This method is a robust and efficient way to form the carbon-carbon bond at the α-position of the ketone.

The α-arylation of ketones is a fundamental transformation in organic synthesis, yielding products that are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules.[1][2][3] The presence of the iodo-substituent on the aromatic ring of the starting material makes the target molecule a versatile platform for further functionalization through cross-coupling reactions.

Reaction Scheme

Experimental Protocol

This protocol is based on established methods for the palladium-catalyzed α-arylation of aryl ketones.[1][2][4]

Materials and Reagents

-

2'-Iodoacetophenone (1.0 equiv)

-

2-Bromoanisole (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (argon or nitrogen) with a manifold

-

Syringes and needles for transfer of anhydrous solvents and reagents

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2'-iodoacetophenone (1.0 equiv), sodium tert-butoxide (1.4 equiv), Xantphos (0.04 equiv), and Pd₂(dba)₃ (0.02 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for 5 minutes at room temperature. Then, add 2-bromoanisole (1.2 equiv) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

-

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of α-arylated ketones based on literature precedents.[1][2][3]

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 18 | 85-95 |

| 2 | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 70-85 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | THF | 65 | 24 | 65-80 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle of Palladium-Catalyzed α-Arylation

Caption: Generalized catalytic cycle for the palladium-catalyzed α-arylation of a ketone.

References

- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 2. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 3. Highly efficient α-arylation of aryl ketones with aryl chlorides by using bulky imidazolylidene-ligated oxazoline palladacycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Note and Protocol: Synthesis of 2'-Iodo-2-(2-methoxyphenyl)acetophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for 2'-Iodo-2-(2-methoxyphenyl)acetophenone, a potential building block in medicinal chemistry. The synthesis is based on a two-step process commencing with the preparation of 2-methoxyphenylacetyl chloride, followed by a Friedel-Crafts acylation of iodobenzene.

Introduction

Acetophenone derivatives are significant scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The target molecule, this compound, incorporates a halogenated aromatic ring and a methoxy-substituted phenyl group, features that can modulate its pharmacological profile. This protocol details a reliable synthetic method for its preparation.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two main steps:

-

Formation of the Acylating Agent: 2-Methoxyphenylacetic acid is converted to its more reactive acid chloride derivative, 2-methoxyphenylacetyl chloride, using thionyl chloride.

-

Friedel-Crafts Acylation: The synthesized 2-methoxyphenylacetyl chloride is then reacted with iodobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield the final product. Friedel-Crafts acylation of iodobenzene typically results in para-substitution, leading to the formation of the 2'-iodo isomer.[4]

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part A: Synthesis of 2-Methoxyphenylacetyl Chloride

This protocol is adapted from a standard procedure for the synthesis of acyl chlorides from carboxylic acids.[5][6]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Methoxyphenylacetic Acid | 166.17 | 10.0 g | 60.2 |

| Thionyl Chloride (SOCl₂) | 118.97 | 13.0 mL (21.4 g) | 180 |

| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic |

| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenylacetic acid (10.0 g, 60.2 mmol) and anhydrous dichloromethane (100 mL).

-

Stir the mixture until the acid is fully dissolved.

-

Add a few drops (catalytic amount) of N,N-dimethylformamide (DMF) to the solution.

-

Slowly add thionyl chloride (13.0 mL, 180 mmol) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude 2-methoxyphenylacetyl chloride, a reddish-brown oil, can be used in the next step without further purification. For higher purity, vacuum distillation can be performed.[5]

Part B: Synthesis of this compound

This procedure follows a general Friedel-Crafts acylation protocol.[7][8][9]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Iodobenzene | 204.01 | 12.3 g (6.7 mL) | 60.2 |

| Aluminum Chloride (AlCl₃) | 133.34 | 8.8 g | 66.2 |

| 2-Methoxyphenylacetyl Chloride (crude) | 184.62 | ~11.1 g | ~60.2 |

| Anhydrous Dichloromethane (DCM) | 84.93 | 150 mL | - |

| Hydrochloric Acid (1 M) | 36.46 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

-

To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.8 g, 66.2 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0°C in an ice bath.

-

In a separate flask, dissolve the crude 2-methoxyphenylacetyl chloride (~11.1 g, ~60.2 mmol) and iodobenzene (12.3 g, 60.2 mmol) in anhydrous dichloromethane (50 mL).

-

Add the solution of the acyl chloride and iodobenzene dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and 1 M hydrochloric acid (100 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-